

Pkmyt1-IN-7 Downstream Signaling Pathways: A Technical Guide

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Compound of Interest

Compound Name: *Pkmyt1-IN-7*

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Abstract

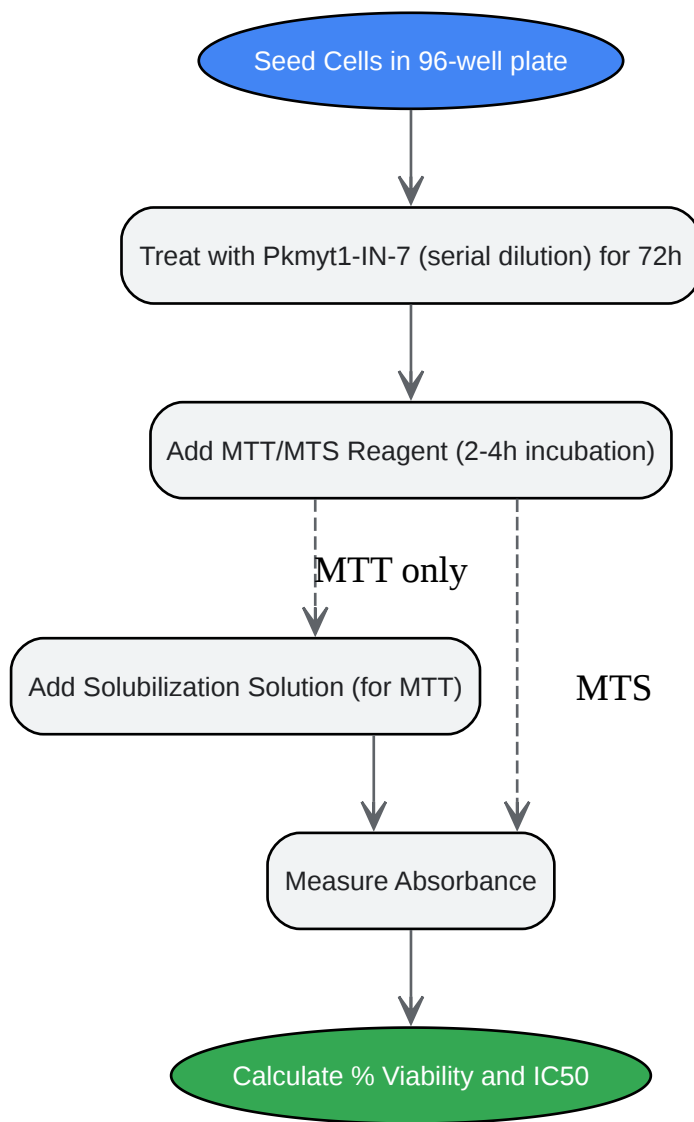
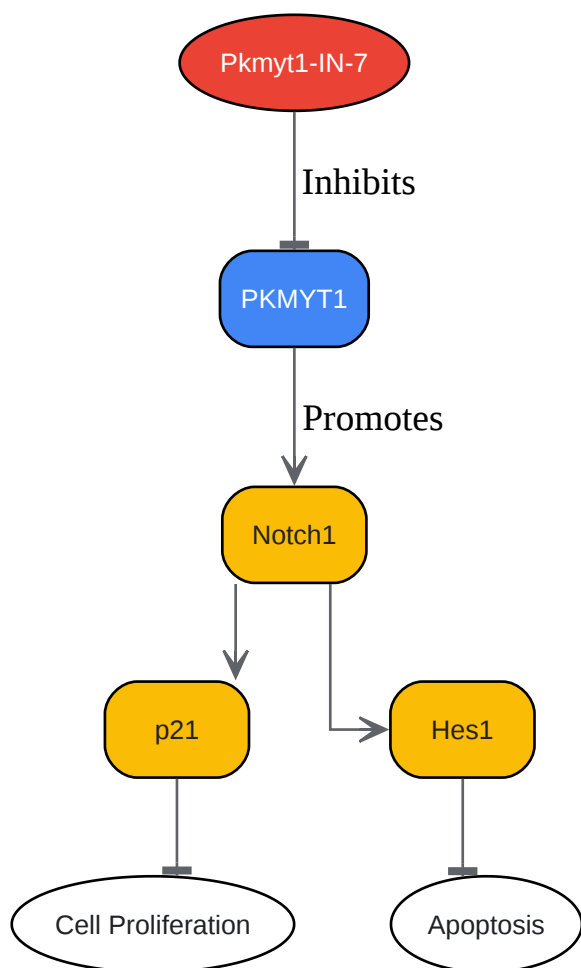
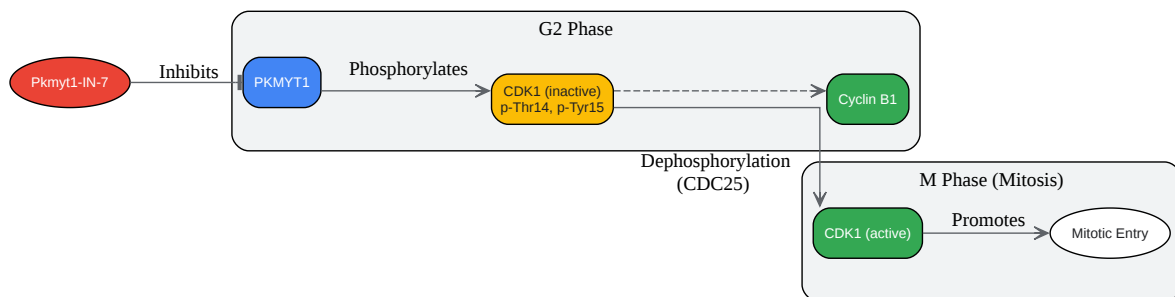
Pkmyt1-IN-7 and its clinical-grade analogue, Lunresertib (RP-6306), are potent and selective inhibitors of the Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, primarily acting through the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). In various malignancies, overexpression of PKMYT1 is associated with uncontrolled cell proliferation and poor prognosis. Inhibition of PKMYT1 with agents like **Pkmyt1-IN-7** represents a promising therapeutic strategy, particularly in cancers with specific genetic alterations such as CCNE1 amplification. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by **Pkmyt1-IN-7**, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in further research and drug development.

Core Signaling Pathway: PKMYT1 and Cell Cycle Regulation

PKMYT1 is a serine/threonine kinase that plays a pivotal role in preventing premature entry into mitosis. Its primary substrate is CDK1, a key driver of the G2 to M phase transition. PKMYT1 phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which

inhibits its kinase activity and keeps the CDK1/Cyclin B1 complex in an inactive state. This G2/M checkpoint allows for DNA repair before the cell commits to division.[1]

Pkmyt1-IN-7, as a selective inhibitor, binds to the ATP-binding pocket of PKMYT1, preventing the phosphorylation of CDK1.[2] This leads to the accumulation of active CDK1/Cyclin B1 complexes, forcing cells to bypass the G2/M checkpoint and enter mitosis prematurely. In cancer cells with high levels of replication stress or DNA damage, this forced mitotic entry results in mitotic catastrophe and subsequent apoptosis.[3]



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